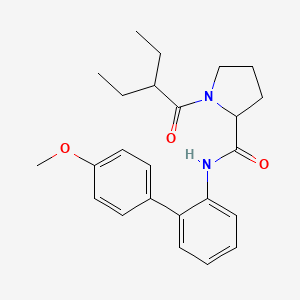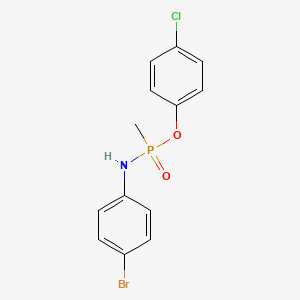![molecular formula C10H10N4O3S B6113582 N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6113582.png)
N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of intense investigation in recent years.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Additionally, N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide in lab experiments is its ability to inhibit the activity of COX-2, which is an important enzyme in the inflammatory response. This compound has also been shown to exhibit antioxidant activity, which may be useful in a range of experimental settings. However, one limitation of using N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.
Orientations Futures
There are a number of potential future directions for research on N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide. One area of interest is the development of more potent and selective inhibitors of COX-2, which may have therapeutic potential in the treatment of inflammatory diseases. Additionally, further investigation of the antioxidant properties of this compound may lead to the development of new treatments for oxidative stress-related diseases. Finally, more research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide, which may provide new insights into the biology of inflammation and oxidative stress.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide involves the reaction of 2-(2-furylmethylthio)acetic acid with 5-amino-1,2,4-triazin-3-one in the presence of a suitable coupling agent. The resulting product is a yellow crystalline solid that is soluble in a range of organic solvents.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide has been widely used in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c15-8-5-12-14-10(13-8)18-6-9(16)11-4-7-2-1-3-17-7/h1-3,5H,4,6H2,(H,11,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAUVXBOAPFCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6113501.png)
![3-[(2-hydroxybenzylidene)amino]-2-(2-hydroxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B6113516.png)
![9-(3,4-dichlorophenyl)-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B6113519.png)
![(3-isopropoxyphenyl){1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6113534.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(1-methylcyclopropyl)carbonyl]prolinamide](/img/structure/B6113539.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B6113545.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B6113552.png)


![2-(1H-imidazol-1-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B6113591.png)
![[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6113593.png)
![1-{3-[({[5-(methoxymethyl)-2-furyl]methyl}amino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6113602.png)
![4,7-dioxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B6113608.png)
